4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid
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Overview
Description
4,5-Dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid is a complex organic compound with the molecular formula C14H17NO5. It is characterized by the presence of methoxy groups and a cyclopropane ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce nitro groups, followed by reduction to form the corresponding amine. The amine is then acylated with (1R,2R)-2-methylcyclopropanecarbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines .
Scientific Research Applications
4,5-Dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the cyclopropane ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with a nitro group instead of the cyclopropane ring.
2-Acetylamino-4,5-dimethoxybenzoic acid: Similar structure with an acetylamino group instead of the cyclopropane ring.
Uniqueness
4,5-Dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-7-4-8(7)13(16)15-10-6-12(20-3)11(19-2)5-9(10)14(17)18/h5-8H,4H2,1-3H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUIECQNIKMIKI-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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